6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One such method involves the Dimroth rearrangement, which is an isomerization of heterocycles that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of pyrazolo[1,5-a]pyrimidines. This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which make them strategic compounds for optical applications . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Anticonvulsant and Antidepressant Properties
Research into pyrazolo[1,5-a]pyrimidine derivatives has shown that some compounds exhibit significant anticonvulsant and antidepressant activities. These findings are crucial for the development of new therapeutic agents for treating neurological disorders (Hong-jian Zhang et al., 2016).
Anti-Cancer Activity
Certain fluoro-substituted derivatives have demonstrated anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines. This suggests a potential for the development of new anticancer drugs (A. G. Hammam et al., 2005).
Anti-Inflammatory and Antinociceptive Activity
Studies on thiazolo[3,2-a]pyrimidine derivatives have shown significant anti-inflammatory and antinociceptive activities. These compounds also displayed lower ulcerogenic activity and higher ALD50 values, indicating their potential as safer anti-inflammatory drugs (O. Alam et al., 2010).
Synthesis and Transformation Studies
Research into the synthesis and transformation of fluorine-substituted compounds has led to the development of new chemical entities. These studies provide valuable insights into the chemistry of pyrazolo[1,5-a]pyrimidine derivatives and their potential applications in various fields (M. Novikov et al., 2005).
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds have been shown to inhibit trka . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to affect the downstream signal transduction pathways of trks, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A similar compound, c03, has been shown to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
A similar compound, c03, has been shown to inhibit the proliferation of the km-12 cell line with an ic50 value of 0304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Future Directions
The future directions in the field of pyrazolo[1,5-a]pyrimidines research involve the development of new synthesis methods and the exploration of their potential applications in various fields such as medicinal chemistry and material science . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRCCDPNNDQDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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